molecular formula C10H17BrF3NO3 B11935849 N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br

Cat. No.: B11935849
M. Wt: 336.15 g/mol
InChI Key: IFJWNKDDGDBITI-UHFFFAOYSA-N
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Description

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a compound that belongs to the class of PEG (polyethylene glycol) linkers. It is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are a novel class of therapeutic agents designed to degrade specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br typically involves the reaction of N-ethyl-3,3,3-trifluoro-N-methylpropanamide with a PEG2-Br moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Investigated for its potential in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br involves its role as a linker in PROTAC molecules. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG2-Br moiety in the compound facilitates the binding of the PROTAC to the target protein and the E3 ligase, enabling the formation of a ternary complex that triggers protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is unique due to its combination of the trifluoromethyl group and the PEG2-Br moiety. This combination enhances its solubility, stability, and reactivity, making it a valuable tool in the synthesis of PROTAC molecules and other complex compounds .

Biological Activity

N-Ethyl-3,3,3-trifluoro-N-methylpropanamide-PEG2-Br is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with various receptors, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}F3_{3}N1_{1}O2_{2}Br
  • Molecular Weight : 336.15 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has shown potential in modulating the following:

  • Receptor Interactions :
    • Adrenergic Receptors : Involved in cardiovascular responses.
    • 5-HT Receptors : Linked to mood regulation and anxiety.
    • CD Antigens : Such as CD19 and CD27, which are critical in immune responses.

These interactions suggest that the compound may influence both the central nervous system (CNS) and immune system functions.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Biological Activity Description
Antimicrobial Potential to inhibit bacterial growth through modulation of protein synthesis pathways.
Neuroprotective Possible effects on neurodegenerative diseases via receptor modulation.
Anti-inflammatory Interaction with immune receptors may reduce inflammation.

Case Studies and Research Findings

  • In Vitro Studies :
    • Research indicates that this compound has shown significant inhibition of certain bacterial strains at concentrations below 10 µM, suggesting strong antimicrobial properties .
  • Animal Models :
    • In studies involving Sprague-Dawley rats, the compound demonstrated enhanced oxidative metabolism, indicating potential benefits in metabolic disorders. It was observed to increase the activity of pyruvate dehydrogenase (PDH) in muscle tissues .
  • Clinical Implications :
    • Preliminary findings suggest that the compound may have applications in treating conditions like obesity and diabetes by modulating metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be informative:

Compound Name Mechanism of Action Unique Features
N-MethylpropanamideInhibits PDHK; enhances lactate oxidationGood oral bioavailability
PEGylated CompoundsProlonged circulation time; reduced immunogenicityEnhanced stability and solubility
Trifluoroacetylated CompoundsIncreased metabolic stabilityPotential for reduced side effects

Properties

Molecular Formula

C10H17BrF3NO3

Molecular Weight

336.15 g/mol

IUPAC Name

N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-3,3,3-trifluoro-N-methylpropanamide

InChI

InChI=1S/C10H17BrF3NO3/c1-15(9(16)8-10(12,13)14)3-5-18-7-6-17-4-2-11/h2-8H2,1H3

InChI Key

IFJWNKDDGDBITI-UHFFFAOYSA-N

Canonical SMILES

CN(CCOCCOCCBr)C(=O)CC(F)(F)F

Origin of Product

United States

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